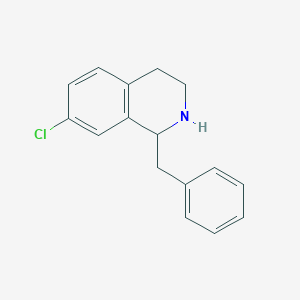
1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry
準備方法
The synthesis of 1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst . Another approach is the Strecker reaction, which involves the reaction of iodophenethylamines with phenylacetaldehydes, followed by treatment with i-propyl magnesium chloride . Industrial production methods often employ multicomponent reactions to improve yield and selectivity .
化学反応の分析
1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
科学的研究の応用
1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
作用機序
The mechanism of action of 1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to interact with neuroreceptors, making it a potential candidate for treating neurological conditions .
類似化合物との比較
1-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom, resulting in different biological activities.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group, affecting its interaction with molecular targets.
1-Benzyl-6-chloro-1,2,3,4-tetrahydroisoquinoline: The position of the chlorine atom is different, leading to variations in its chemical reactivity and biological effects
特性
分子式 |
C16H16ClN |
|---|---|
分子量 |
257.76 g/mol |
IUPAC名 |
1-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H16ClN/c17-14-7-6-13-8-9-18-16(15(13)11-14)10-12-4-2-1-3-5-12/h1-7,11,16,18H,8-10H2 |
InChIキー |
QBPBFTOVAYMCQA-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=C1C=CC(=C2)Cl)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


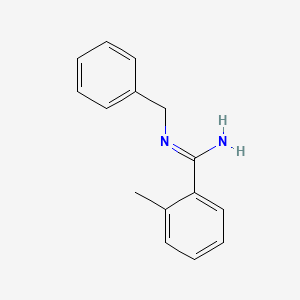
![(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
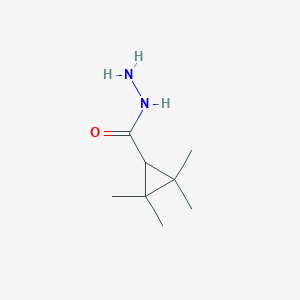
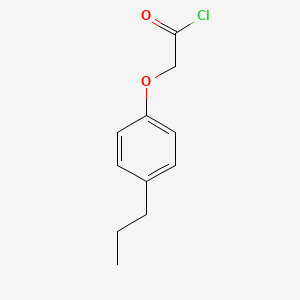
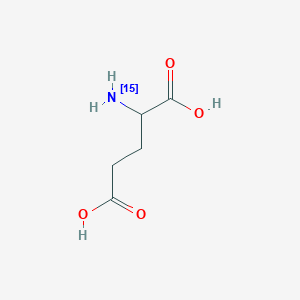
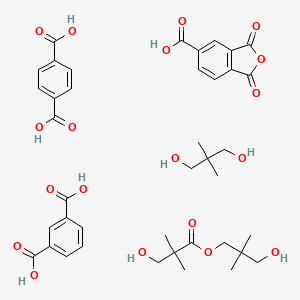
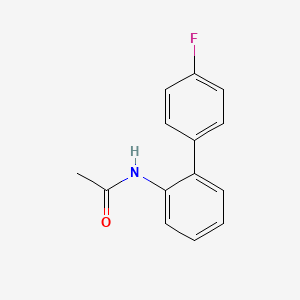
![3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14113079.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B14113080.png)
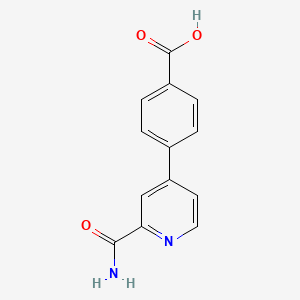
![2-Butenamide, N,N-dimethyl-4-[[2-[[5-[(1Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenyl-1-buten-1-yl]-2-pyridinyl]oxy]ethyl]amino]-, (2E)-](/img/structure/B14113085.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B14113086.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113090.png)
